Yosprala

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

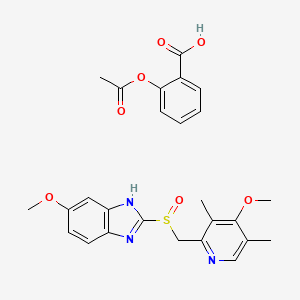

Yosprala is a pharmaceutical compound that combines two active ingredients: aspirin (acetylsalicylic acid) and omeprazole. Aspirin is a well-known antiplatelet agent used for the prevention of cardiovascular events, while omeprazole is a proton pump inhibitor that reduces stomach acid production. This compound is designed to provide the cardiovascular benefits of aspirin while minimizing the risk of gastrointestinal side effects associated with long-term aspirin use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Yosprala involves the synthesis of its two active components, aspirin and omeprazole, followed by their combination into a single dosage form.

Aspirin Synthesis: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid, and is carried out under reflux conditions.

Omeprazole Synthesis: Omeprazole is synthesized through a multi-step process involving the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale synthesis of aspirin and omeprazole, followed by their formulation into a single tablet. The tablet is designed to provide immediate-release omeprazole and delayed-release aspirin, ensuring the sequential delivery of the two active ingredients .

Analyse Des Réactions Chimiques

Types of Reactions

Aspirin: Aspirin undergoes hydrolysis in the presence of water, leading to the formation of salicylic acid and acetic acid.

Omeprazole: Omeprazole is stable under acidic conditions but can undergo degradation under basic conditions.

Common Reagents and Conditions

Aspirin: Common reagents include acetic anhydride for esterification and water for hydrolysis.

Omeprazole: Common reagents include bases such as sodium hydroxide for synthesis and oxidizing agents for oxidation reactions.

Major Products Formed

Applications De Recherche Scientifique

Yosprala has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology.

Cardiovascular Research: This compound is used in studies investigating the prevention of cardiovascular events, such as heart attacks and strokes, in patients at risk of developing aspirin-associated gastric ulcers

Gastrointestinal Research: The combination of aspirin and omeprazole in this compound is studied for its potential to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, associated with long-term aspirin use

Pharmacokinetics and Pharmacodynamics: Research on this compound includes studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (mechanism of action and effects) of the combined formulation.

Mécanisme D'action

Yosprala exerts its effects through the coordinated delivery of aspirin and omeprazole.

Comparaison Avec Des Composés Similaires

Yosprala is unique in its combination of aspirin and omeprazole, providing both cardiovascular protection and gastrointestinal safety. Similar compounds include:

Aspirin Alone: While effective for cardiovascular protection, aspirin alone can cause gastrointestinal side effects, such as ulcers and bleeding.

Omeprazole Alone: Omeprazole alone is effective for reducing gastric acid production but does not provide the cardiovascular benefits of aspirin.

Other Combination Therapies: Other combination therapies may include different proton pump inhibitors or antiplatelet agents, but this compound’s specific combination of aspirin and omeprazole offers a unique balance of benefits.

Propriétés

Numéro CAS |

1259513-22-8 |

|---|---|

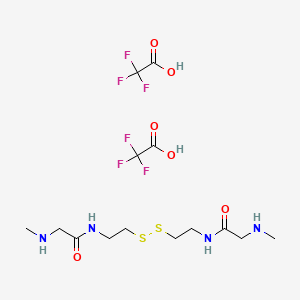

Formule moléculaire |

C26H27N3O7S |

Poids moléculaire |

525.6 g/mol |

Nom IUPAC |

2-acetyloxybenzoic acid;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |

InChI |

InChI=1S/C17H19N3O3S.C9H8O4/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h5-8H,9H2,1-4H3,(H,19,20);2-5H,1H3,(H,11,12) |

Clé InChI |

DUFFEAYSMVMWOC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.CC(=O)OC1=CC=CC=C1C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)

![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)

![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)